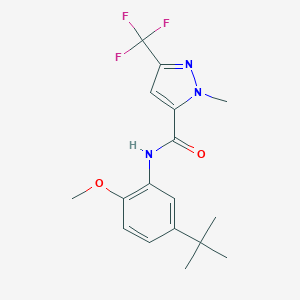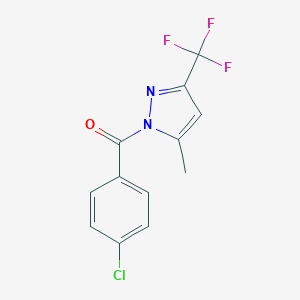![molecular formula C16H15Cl2N5O B214026 4-chloro-N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B214026.png)
4-chloro-N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-3-carboxamide, also known as JNJ-42041935, is a novel small-molecule inhibitor that has been developed for the treatment of various diseases. It has been found to have a significant impact on the biochemical and physiological processes of the human body, making it a promising candidate for further research.
Mechanism of Action
4-chloro-N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-3-carboxamide works by selectively inhibiting the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair. By inhibiting PARP, 4-chloro-N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-3-carboxamide prevents the repair of DNA damage, leading to the death of cancer cells and the suppression of inflammatory responses.
Biochemical and Physiological Effects
4-chloro-N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-3-carboxamide has been found to have a significant impact on various biochemical and physiological processes in the human body. It has been shown to induce cell death in cancer cells, reduce inflammation, and improve cognitive function in animal models of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-chloro-N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-3-carboxamide is its high potency and selectivity for PARP inhibition, making it a valuable tool for studying the role of PARP in various diseases. However, its high lipophilicity and low solubility limit its use in certain experimental settings.
Future Directions
Future research on 4-chloro-N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-3-carboxamide could focus on its potential use in combination with other drugs for the treatment of cancer and inflammation. Additionally, further studies could investigate its potential as a neuroprotective agent and its effects on other physiological processes.
Synthesis Methods
The synthesis of 4-chloro-N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-3-carboxamide involves a multi-step process that includes the reaction of 4-chlorobenzyl bromide with 5-methyl-1H-pyrazole-3-carboxylic acid, followed by the reaction of the resulting intermediate with 4-chloro-1-methyl-1H-pyrazole-3-carboxylic acid. The final product is obtained after purification and isolation of the compound.
Scientific Research Applications
4-chloro-N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-3-carboxamide has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In preclinical studies, it has been found to have a potent inhibitory effect on the activity of various enzymes and receptors involved in these diseases.
properties
Product Name |
4-chloro-N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-3-carboxamide |
|---|---|
Molecular Formula |
C16H15Cl2N5O |
Molecular Weight |
364.2 g/mol |
IUPAC Name |
4-chloro-N-[1-[(4-chlorophenyl)methyl]-5-methylpyrazol-3-yl]-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C16H15Cl2N5O/c1-10-7-14(19-16(24)15-13(18)9-22(2)21-15)20-23(10)8-11-3-5-12(17)6-4-11/h3-7,9H,8H2,1-2H3,(H,19,20,24) |
InChI Key |
NGEUESSCQPDDJI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1CC2=CC=C(C=C2)Cl)NC(=O)C3=NN(C=C3Cl)C |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=C(C=C2)Cl)NC(=O)C3=NN(C=C3Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{4-[(2-methoxyphenoxy)methyl]phenyl}(1H-pyrazol-1-yl)methanone](/img/structure/B213945.png)
![2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B213946.png)
![2-{[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]carbonyl}-N-phenylhydrazinecarboxamide](/img/structure/B213948.png)

![ethyl 4-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}benzoate](/img/structure/B213951.png)
![Methyl 4-(4-chlorophenyl)-2-[(cyclopropylcarbonyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B213953.png)
![dimethyl 2-({[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)terephthalate](/img/structure/B213956.png)

![5-[(4-methyl-2-nitrophenoxy)methyl]-N-(2-methylphenyl)furan-2-carboxamide](/img/structure/B213959.png)
![methyl 4-{[(1,5-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}benzoate](/img/structure/B213960.png)

![N-(1,3-benzodioxol-5-yl)-5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B213964.png)
![4-bromo-1-ethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B213967.png)